molecular formula C9H11BrO3 B072060 2-Bromo-1,3,5-trimethoxybenzene CAS No. 1131-40-4

2-Bromo-1,3,5-trimethoxybenzene

Cat. No.: B072060
CAS No.: 1131-40-4
M. Wt: 247.09 g/mol
InChI Key: BPWYNWSOQOXOPI-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3. It is a brominated derivative of 1,3,5-trimethoxybenzene and is characterized by the presence of three methoxy groups (-OCH3) and one bromine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3,5-trimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-trimethoxybenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3,5-trimethoxybenzene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-bromo-1,3,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWYNWSOQOXOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061547
Record name 2-Bromo-1,3,5-trimethoxybenzene
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Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1131-40-4
Record name 2-Bromo-1,3,5-trimethoxybenzene
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Record name Benzene, 2-bromo-1,3,5-trimethoxy-
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Record name Benzene, 2-bromo-1,3,5-trimethoxy-
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Record name 2-Bromo-1,3,5-trimethoxybenzene
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Record name 2-bromo-1,3,5-trimethoxybenzene
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Synthesis routes and methods

Procedure details

KM03 Dissolve 1,3,5-trimethoxybenzene (10.0 g, 59.46 mmol) in anhydrous dichloromethane (100 mL), cool the reaction mixture to −78° C., add dropwise bromine (3.0 mL, 59.44 mmol) stir the mixture for 1 h between −70° C. and −40° C. Warm up the solution to 0° C. and add water. Separate layers and extract the aqu. layer with EtAOc (3 times). Wash combined organic layer with water and brine and dry it with Na2SO4. Remove solvent and purify the crude product by recrystallization from hot EtOAc and cyclohexane to obtain 2-Bromo-1,3,5-trimethoxy-benzene (48) as a white solid (8.84 g, 60%). 1H NMR (400 MHz, CDCl3): 3.80 (s, 3H); 3.86 (s, 6H); 6.15 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the key finding of the research paper regarding 2-Bromo-1,3,5-trimethoxybenzene?

A1: The research investigates the impact of bromine proximity on the bromination reaction of this compound. By studying primary hydrogen isotope effects, the authors aimed to elucidate the mechanism and influence of steric and electronic factors on the reaction pathway. [] This type of investigation is crucial for understanding how the presence of substituents like bromine can direct further chemical modifications on aromatic rings.

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